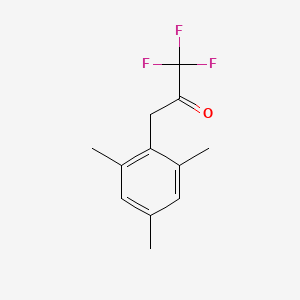

1,1,1-Trifluoro-3-mesitylpropan-2-one

Description

General Context of Trifluoromethyl Ketones in Organic Chemistry

Trifluoromethyl ketones (TFMKs) are organic compounds containing a trifluoromethyl group (–CF₃) directly attached to a carbonyl carbon. The strong electron-withdrawing nature of the trifluoromethyl group renders the carbonyl carbon highly electrophilic, making TFMKs particularly susceptible to nucleophilic attack. This enhanced reactivity, compared to their non-fluorinated analogs, makes them valuable intermediates in the synthesis of more complex fluorinated molecules. Furthermore, the trifluoromethyl group can increase the lipophilicity and metabolic stability of a molecule, properties that are highly desirable in the development of pharmaceuticals and agrochemicals.

Significance of the Mesityl Moiety in Organic Synthesis and Steric Effects

The mesityl group, or 2,4,6-trimethylphenyl group, is a bulky aromatic substituent frequently employed in organic synthesis. Its three methyl groups, positioned ortho and para to the point of attachment, create significant steric hindrance around the aromatic ring. This steric bulk can be strategically utilized to control the stereochemical outcome of reactions, to stabilize reactive intermediates, or to prevent unwanted side reactions by physically blocking access to a reactive site. The Friedel-Crafts acylation of mesitylene (B46885), for instance, is a well-established reaction, though the steric hindrance can influence the feasibility and outcome of reactions with bulky acylating agents. rsc.orgstackexchange.com

Overview of 1,1,1-Trifluoro-3-mesitylpropan-2-one within its Compound Class

This compound is a specific trifluoromethyl ketone where the carbonyl group is flanked by a trifluoromethyl group and a mesitylmethyl group. This structure is of particular interest as it combines the electronic effects of the trifluoromethyl group with the steric influence of the mesityl moiety. The synthesis of this compound would likely involve the Friedel-Crafts acylation of mesitylene with a suitable trifluoroacetylating agent. For instance, the reaction of mesitylene with trifluoroacetic anhydride (B1165640) in the presence of a Lewis acid catalyst is a plausible route. researchgate.net The resulting ketone is expected to exhibit the characteristic reactivity of TFMKs, while the bulky mesityl group would likely influence its conformational preferences and the accessibility of the carbonyl group to nucleophiles.

While specific experimental data for this compound is not widely available in the public domain, its properties can be inferred from related compounds. The table below provides a comparison of the expected properties of this compound with a known, structurally similar compound, 1-(2,4,6-trimethylphenyl)ethanone (Acetomesitylene). nih.gov

| Property | This compound (Expected) | 1-(2,4,6-trimethylphenyl)ethanone nih.gov |

|---|---|---|

| Molecular Formula | C₁₂H₁₃F₃O | C₁₁H₁₄O |

| Molecular Weight | 230.22 g/mol | 162.23 g/mol |

| Appearance | Likely a colorless liquid or low-melting solid | - |

| Key Spectroscopic Features (¹H NMR) | Singlet for the two aromatic protons, singlets for the ortho and para methyl groups, and a singlet for the methylene (B1212753) protons adjacent to the carbonyl group. | Singlet for aromatic protons, singlets for methyl groups. |

| Key Spectroscopic Features (¹³C NMR) | Quartet for the CF₃ carbon due to C-F coupling, a signal for the carbonyl carbon, and signals for the aromatic and methyl carbons. | Signals for carbonyl, aromatic, and methyl carbons. |

| Key Spectroscopic Features (IR) | Strong C=O stretching absorption, strong C-F stretching absorptions. | Strong C=O stretching absorption. |

The synthesis of this compound would most logically be achieved through a Friedel-Crafts acylation reaction. A potential synthetic route is outlined below:

Synthesis of this compound

| Reactants | Reagents | Product |

| Mesitylene | 1. Trifluoroacetic anhydride 2. Lewis Acid (e.g., AlCl₃) | This compound |

This reaction would involve the electrophilic attack of the trifluoroacetyl cation (generated from trifluoroacetic anhydride and the Lewis acid) on the electron-rich mesitylene ring. The steric hindrance of the mesityl group would likely direct the substitution to the available aromatic position. rsc.orgstackexchange.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13F3O |

|---|---|

Molecular Weight |

230.23 g/mol |

IUPAC Name |

1,1,1-trifluoro-3-(2,4,6-trimethylphenyl)propan-2-one |

InChI |

InChI=1S/C12H13F3O/c1-7-4-8(2)10(9(3)5-7)6-11(16)12(13,14)15/h4-5H,6H2,1-3H3 |

InChI Key |

VRFBJPJSPXSNOK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CC(=O)C(F)(F)F)C |

Origin of Product |

United States |

Reactivity and Reaction Pathways of 1,1,1 Trifluoro 3 Mesitylpropan 2 One

Electrophilic and Nucleophilic Character of the Carbonyl Group

The reactivity of the carbonyl group in 1,1,1-Trifluoro-3-mesitylpropan-2-one is dominated by the strong inductive effect of the adjacent trifluoromethyl (CF₃) group. The three fluorine atoms are highly electronegative, leading to a significant withdrawal of electron density from the carbonyl carbon. ontosight.ainih.gov This effect greatly enhances the electrophilicity of the carbonyl carbon, making it substantially more reactive toward nucleophiles compared to non-fluorinated ketones. ontosight.ainih.gov

This increased electrophilicity is a hallmark of trifluoromethyl ketones (TFKs). ontosight.ai While the carbonyl carbon is highly electrophilic, the carbonyl oxygen exhibits reduced nucleophilicity and basicity due to the same electron-withdrawing effect. The mesityl group (2,4,6-trimethylphenyl), being a bulky substituent, does not significantly alter the electronic nature of the carbonyl group but imposes considerable steric hindrance, which can impede the approach of nucleophiles.

Reactions at the Trifluoromethyl Ketone Moiety

The unique electronic and steric environment of this compound governs its participation in a variety of reactions typical for ketones.

Nucleophilic Additions and Hydrate (B1144303) Formation

Trifluoromethyl ketones are well-known for their propensity to form stable hydrates (gem-diols) in the presence of water. beilstein-journals.org This is a direct consequence of the destabilization of the carbonyl group by the CF₃ moiety, which makes the tetrahedral hydrate structure comparatively more stable. beilstein-journals.orgbeilstein-journals.org For this compound, an equilibrium between the ketone and its hydrate form is expected in aqueous media.

| Ketone | Equilibrium Constant (Khydr) for Hydrate Formation | Key Structural Feature |

|---|---|---|

| Acetone | 0.0014 | Alkyl ketone (less electrophilic) |

| Hexafluoroacetone | 1,200,000 | Highly electrophilic (two CF₃ groups) |

| 1,1,1-Trifluoroacetone | 1.1 | Electrophilic (one CF₃ group) |

| This compound | Data not available (expected to be significant) | Electrophilic with steric hindrance |

Beyond hydration, the enhanced electrophilicity of the carbonyl carbon facilitates the addition of a wide range of nucleophiles. ontosight.ai However, the bulky mesityl group provides significant steric shielding, which can limit the accessibility of the carbonyl carbon, particularly for large or bulky nucleophiles. nih.gov

Formation of Cyanohydrins

The addition of hydrogen cyanide (HCN) or a cyanide salt to a ketone is a classic nucleophilic addition reaction that yields a cyanohydrin. chemistrysteps.com This reaction is typically base-catalyzed, generating the potent cyanide nucleophile (CN⁻). libretexts.org

For this compound, the reaction would proceed as follows:

The cyanide ion attacks the highly electrophilic carbonyl carbon. libretexts.org

This forms a tetrahedral alkoxide intermediate.

Protonation of the alkoxide by a proton source (like HCN or a weak acid) yields the final cyanohydrin product. youtube.com

The strong electron-withdrawing nature of the trifluoromethyl group is expected to favor the equilibrium toward the cyanohydrin product. However, the steric hindrance from the mesityl group could decrease the reaction rate compared to less hindered trifluoromethyl ketones. libretexts.org

Reduction Reactions

The carbonyl group of trifluoromethyl ketones can be reduced to a secondary alcohol. Asymmetric reduction is a particularly valuable transformation as it produces chiral β-trifluoromethyl alcohols. nih.gov Various reducing agents can be employed, including borohydrides and catalytically activated boranes.

A study on the reduction of various trifluoromethyl ketones by baker's yeast found that while many were readily reduced, 2,2,2-trifluoro-1-mesitylethanone (a structurally similar compound) was not reduced at all. electronicsandbooks.com This result strongly suggests that the steric bulk of the mesityl group in this compound would similarly prevent enzymatic reduction and likely hinder reduction by chemical reagents, possibly requiring more forcing conditions or less bulky reducing agents.

| Substrate (R-CO-CF₃) | Result of Reduction with Baker's Yeast |

|---|---|

| R = Phenyl | >80% Reduction |

| R = α-Naphthyl | >80% Reduction |

| R = Cyclohexyl | >80% Reduction |

| R = Mesityl | Unchanged starting material only electronicsandbooks.com |

Imines and Enamines Formation

The reaction of ketones with primary amines (R'NH₂) under mildly acidic conditions typically yields imines (C=NR'), while reaction with secondary amines (R'₂NH) yields enamines (C=C-NR'₂). masterorganicchemistry.com

Imine Formation: The synthesis of trifluoromethyl-imines can be challenging. The reaction proceeds via a hemiaminal intermediate, which is stabilized by the electron-withdrawing CF₃ group. nih.gov However, the subsequent acid-catalyzed dehydration to form the imine can be difficult. For this compound, the steric hindrance from the mesityl group would further disfavor the formation of the crowded tetrahedral hemiaminal and the final imine product. masterorganicchemistry.com

Enamine Formation: Enamine formation is notoriously sensitive to steric hindrance. nih.gov The mechanism requires the formation of an intermediate iminium ion, followed by deprotonation of an adjacent α-carbon. Given the extreme steric crowding around the carbonyl group due to the mesityl substituent, the initial nucleophilic attack by a secondary amine would be highly unfavorable. Therefore, the formation of an enamine from this compound is considered highly unlikely under standard conditions. nih.govmychemblog.com

Wittig Reactions and Olefination

The Wittig reaction converts ketones into alkenes using a phosphorus ylide (a Wittig reagent). wikipedia.org This reaction is one of the most important olefination methods in organic synthesis and is known to be effective even for some sterically hindered ketones. wikipedia.org

The reaction involves the nucleophilic attack of the ylide on the carbonyl carbon to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. This four-membered ring subsequently fragments to yield the alkene and triphenylphosphine (B44618) oxide. organic-chemistry.org

For this compound, the high electrophilicity of the carbonyl carbon should favor the initial attack by the ylide. However, the reaction's success would be highly dependent on the steric bulk of both the ketone and the ylide. Non-stabilized, more reactive ylides (e.g., Ph₃P=CH₂) would be more likely to react than stabilized ylides. The significant steric hindrance of the mesityl group might necessitate harsher reaction conditions or lead to lower yields compared to less hindered ketones. youtube.com

Reactions Involving the α-Carbon Adjacent to the Ketone

The presence of protons on the carbon atom alpha (α) to the carbonyl group imparts significant reactivity, allowing for the formation of enol and enolate intermediates. These intermediates are central to a range of carbon-carbon bond-forming reactions.

The formation of an enolate is achieved by the removal of an α-proton using a base. masterorganicchemistry.com In this compound, the protons on the methylene (B1212753) (CH₂) group are rendered significantly more acidic than those in a typical ketone like acetone. This increased acidity is a direct result of the powerful electron-withdrawing inductive effect of the adjacent trifluoromethyl (CF₃) group. nih.govnih.gov The CF₃ group stabilizes the resulting enolate anion, thereby lowering the pKa of the conjugate acid.

The general process of enolization is reversible and can be controlled to favor either the kinetic or thermodynamic product in unsymmetrical ketones. bham.ac.uk For this compound, only one type of enolate can be formed. The formation of this enolate is facilitated by the electronic effect of the CF₃ group, but potentially hindered by the steric bulk of the nearby mesityl group, which can impede the approach of a bulky base. bham.ac.uk The use of a strong, non-nucleophilic, sterically hindered base such as lithium diisopropylamide (LDA) is often employed to ensure rapid and complete conversion to the lithium enolate, which can prevent side reactions. egyankosh.ac.in

Table 1: Comparison of Approximate α-Proton pKa Values for Selected Ketones

| Compound Name | Structure | Approximate pKa | Factors Influencing Acidity |

|---|---|---|---|

| Acetone | CH₃COCH₃ | 20 | Baseline for alkyl ketones |

| Acetophenone | C₆H₅COCH₃ | 19 | Phenyl group provides some stabilization |

| 1,1,1-Trifluoroacetone | CF₃COCH₃ | ~11 | Strong inductive effect from CF₃ group |

| This compound | Mes-CH₂COCF₃ | <19 | Strong inductive effect from CF₃ group |

In aldol-type reactions, the enolate of one carbonyl compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of another molecule. organic-chemistry.org While this compound can form an enolate, its primary role in aldol (B89426) reactions is often as an electrophile. The strong electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon exceptionally electron-poor and thus highly susceptible to nucleophilic attack. acs.orgrsc.org

However, the reactivity is a balance of electronic activation and steric hindrance. The large mesityl group shields the carbonyl carbon, making it less accessible to nucleophiles, especially bulky ones. acs.org This steric effect can significantly reduce reaction rates compared to less hindered trifluoromethyl ketones. acs.org Research on various trifluoromethyl ketones in aldol reactions shows they are potent acceptors, leading to the formation of valuable α-trifluoromethyl tertiary alcohols. rsc.orgacs.orgorganic-chemistry.org For a successful reaction with this compound, a small, highly reactive enolate would likely be required.

The enolate derived from this compound is a potent nucleophile capable of reacting with electrophiles such as alkyl halides in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. masterorganicchemistry.com The reaction involves the attack of the α-carbon of the enolate on the electrophilic carbon of the alkylating agent.

Two major factors govern the success of this reaction:

Enolate Formation : As discussed, complete and irreversible formation of the enolate is crucial to prevent the ketone from acting as an electrophile itself. egyankosh.ac.in Strong bases like LDA at low temperatures are ideal for creating the "kinetic" enolate. bham.ac.uk

Steric Hindrance : The mesityl group presents a significant steric barrier around the nucleophilic α-carbon of the enolate. egyankosh.ac.in This steric congestion can dramatically slow down the rate of alkylation and favors the use of smaller, more reactive electrophiles like methyl iodide or primary alkyl halides. Tertiary alkyl halides would likely not react due to prohibitive steric clash. Studies on sterically hindered enolates have shown that while nucleophilicity is retained, the reaction rate can be decreased. stackexchange.com

Reactivity Influenced by the Mesityl Group

The most significant contribution of the mesityl group is steric hindrance. The two ortho-methyl groups create a crowded environment that directly impacts two key reactive sites:

The Carbonyl Carbon : The bulk of the mesityl group, positioned beta to the carbonyl, partially blocks the trajectory of incoming nucleophiles. This steric shielding makes addition reactions to the carbonyl less favorable compared to ketones with smaller substituents. acs.org

The α-Carbon : During enolate reactions such as alkylation, the mesityl group restricts access to the α-carbon, forcing the incoming electrophile to approach from a less hindered path and favoring smaller electrophiles. egyankosh.ac.inmsu.edu

This steric effect is a well-documented phenomenon in mesitylenic ketones, which often exhibit reduced reactivity in typical ketone reactions like oxime formation or Grignard additions. acs.org

The mesityl group functions as an electron-donating group, influencing the reactivity of the aromatic ring. This effect stems from the combined influence of the three methyl groups attached to the benzene (B151609) ring. Methyl groups are electron-releasing through two mechanisms:

Inductive Effect (+I) : The alkyl groups push electron density into the aromatic ring through the sigma bond framework.

Hyperconjugation : The overlap of the C-H σ-bonds of the methyl groups with the π-system of the ring donates electron density.

This increased electron density makes the aromatic ring of the mesityl group more nucleophilic than benzene itself. Consequently, the ring is highly activated towards electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The directing effect of the alkyl groups channels incoming electrophiles to the positions ortho and para to them. In the mesityl group, the 3- and 5- positions (ortho to two methyl groups and para to one) are the sites of substitution, although the extreme steric hindrance can sometimes complicate these reactions.

Table 2: Relative Rates of Electrophilic Nitration for Substituted Benzenes

| Compound | Substituent(s) | Relative Rate (vs. Benzene = 1) |

|---|---|---|

| Benzene | -H | 1 |

| Toluene | -CH₃ | 25 |

| m-Xylene | 1,3-(CH₃)₂ | ~500 |

| Mesitylene (B46885) | 1,3,5-(CH₃)₃ | ~18,500 |

Proposed Reaction Mechanisms and Intermediates

The reactivity of this compound is governed by the interplay of its distinct functional groups: the highly electrophilic trifluoromethyl ketone, the acidic α-protons on the methylene bridge, and the sterically demanding mesityl (2,4,6-trimethylphenyl) group. These features dictate the formation and stability of various reactive intermediates, including carbocations, anions (enolates), and radicals, which in turn determine the feasible reaction pathways.

The formation of charged intermediates from this compound is heavily influenced by competing electronic and steric factors.

Carbocation Stability: Hypothetical carbocations derived from this ketone, for instance at the C-2 or C-3 position, are generally expected to be highly unstable. A carbocation adjacent to the trifluoromethyl group would be severely destabilized by the powerful electron-withdrawing inductive effect of the three fluorine atoms. masterorganicchemistry.com Electron-withdrawing groups like trifluoromethyl (CF₃) are known to greatly decrease the stability of adjacent carbocations. masterorganicchemistry.com

The mesityl group, while sterically bulky, offers limited electronic stabilization to a neighboring carbocation. wikipedia.org Its primary role is steric hindrance, which can impede reaction pathways that require the formation of a planar carbocation or the approach of a nucleophile. rsc.orgwikipedia.org Any potential stabilizing hyperconjugation from the mesityl ring's methyl groups would be insufficient to overcome the profound destabilization from the CF₃ group.

Anion Stability: In contrast, anionic intermediates are significantly more plausible. The protons on the carbon separating the carbonyl and mesityl groups (C-3) are acidic, allowing for the formation of an enolate anion under basic conditions. The stability of this enolate is enhanced by two key factors:

Resonance: The negative charge is delocalized onto the electronegative oxygen atom of the carbonyl group.

Inductive Effect: The potent electron-withdrawing nature of the adjacent CF₃ group further stabilizes the negative charge.

Trifluoromethyl ketones are known to readily form stable hydrates, a testament to the electron-deficient nature of the carbonyl carbon. nih.gov This same electronic pull contributes to the stability of the corresponding enolate.

However, the trifluoromethyl anion (CF₃⁻) itself, which could hypothetically form through C-C bond cleavage, is known to be of low stability and can readily decompose to difluorocarbene (:CF₂) and a fluoride (B91410) ion (F⁻). beilstein-journals.orgbeilstein-journals.orgnih.gov Therefore, reaction pathways involving its formation as a discrete intermediate are less likely unless specific stabilizing conditions, such as encapsulation by glymes or crown ethers, are employed. nih.govresearchgate.net

The table below summarizes the key factors influencing the stability of potential ionic intermediates of this compound.

| Intermediate Type | Position | Stabilizing Factors | Destabilizing Factors | Steric Influence of Mesityl Group | Overall Plausibility |

| Carbocation | C-2 (α to CF₃) | None | Strong inductive withdrawal by CF₃ group | Hinders nucleophilic attack | Very Low |

| Carbocation | C-3 (α to Mesityl) | Weak hyperconjugation from mesityl | Proximity to electron-withdrawing ketone | Hinders formation and subsequent reactions | Very Low |

| Anion (Enolate) | C-3 | Resonance with C=O; Inductive withdrawal by CF₃/C=O | None | May influence enolate geometry and accessibility | High |

| Anion (CF₃⁻) | C-1 (cleavage) | None | Inherent instability, decomposition to :CF₂ | Not directly applicable | Low (unless stabilized) |

Radical reactions provide an alternative pathway for the functionalization of ketones, particularly for fluorination. wikipedia.org The direct fluorination of this compound at the C-3 position can be envisioned to proceed through a radical mechanism, often initiated by photochemical means or with radical initiators. chinesechemsoc.orgresearchgate.net

A plausible mechanism involves the following steps:

Radical Generation: A carbon-centered radical is generated at the C-3 position. This can be achieved through various methods, such as hydrogen atom abstraction from the enol form of the ketone by a photochemically generated radical. sapub.org Modern methods often utilize photoredox catalysis to generate radical intermediates under mild conditions. acs.org

Fluorine Atom Transfer: The resulting radical intermediate reacts with a fluorine atom source. Electrophilic N-F reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI), traditionally used for electrophilic fluorination, have been shown to be competent fluorine atom sources in radical pathways. wikipedia.org The radical attacks the fluorine atom on the reagent, leading to the formation of the C-F bond and a new radical species derived from the fluorinating agent.

The reaction can be summarized as follows:

Initiation: A photocatalyst or initiator generates a radical species.

Propagation Step 1: The radical abstracts a hydrogen atom from the α-carbon (C-3) of the enolized ketone, forming a stabilized carbon-centered radical.

Propagation Step 2: The carbon radical attacks an N-F fluorinating agent (e.g., Selectfluor) to form the α-fluorinated ketone and regenerate a radical carrier.

The bulky mesityl group would likely play a significant role in this process, potentially hindering the approach of the fluorinating agent and influencing the stereochemical outcome of the reaction, although specific studies on this substrate are not available. wikipedia.orgwikipedia.org The steric hindrance could slow the rate of fluorination compared to less encumbered ketones. nih.gov

The key stages in a proposed radical fluorination are outlined in the table below.

| Step | Description | Reactants | Intermediates/Products |

| 1. Enolization | The ketone tautomerizes to its more reactive enol form. | This compound | 1,1,1-Trifluoro-3-mesitylprop-1-en-2-ol |

| 2. Initiation | A radical initiator (e.g., via photoredox catalysis) is activated. | Initiator, Light/Heat | Activated Initiator (Radical) |

| 3. H-Atom Abstraction | The activated initiator abstracts a hydrogen from the enol's hydroxyl group, followed by rearrangement to form a C-3 radical. | Enol, Initiator Radical | C-3 Carbon Radical |

| 4. Fluorine Transfer | The carbon radical reacts with a fluorine source. | C-3 Carbon Radical, N-F Reagent (e.g., Selectfluor) | 1,1,1-Trifluoro-3-fluoro-3-mesitylpropan-2-one |

Derivatization and Functionalization of 1,1,1 Trifluoro 3 Mesitylpropan 2 One

Synthesis of Novel Fluorine-Containing Building Blocks

The synthesis of novel fluorine-containing building blocks is a crucial area of research, as these motifs are essential for the development of new pharmaceuticals, agrochemicals, and materials. tcichemicals.com While specific examples of 1,1,1-trifluoro-3-mesitylpropan-2-one being used as a direct precursor for other building blocks are not extensively documented, its chemical structure lends itself to several strategic transformations. The trifluoromethyl ketone moiety can be modified to introduce other fluorine-containing functional groups or to construct more elaborate molecular scaffolds.

One potential avenue for derivatization is through reactions at the carbonyl group. For instance, the introduction of a double bond via a Wittig-type reaction could yield a trifluoromethyl-substituted alkene. This alkene could then undergo further functionalization, such as epoxidation or dihydroxylation, to create chiral fluorine-containing building blocks.

Another strategy involves leveraging the acidity of the α-proton to the carbonyl group. Although the electron-withdrawing effect of the trifluoromethyl group is strong, the steric hindrance from the mesityl group might influence the reactivity. However, under appropriate basic conditions, deprotonation could occur, allowing for alkylation or acylation reactions at the α-position, thus introducing new carbon-carbon bonds and expanding the molecular framework.

Furthermore, the mesityl group itself can be a site for functionalization, although this is generally less facile. Electrophilic aromatic substitution reactions on the mesityl ring could introduce additional substituents, thereby modifying the electronic and steric properties of the molecule and creating a diverse library of fluorinated compounds. The development of diversity-oriented synthesis based on fluorine-containing building blocks is a significant area in fluorine chemistry. mdpi.com

Formation of Chiral Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries. This compound, being a prochiral ketone, can be converted into chiral derivatives through asymmetric synthesis. The primary route to achieving this is through the enantioselective reduction of the carbonyl group to a hydroxyl group, yielding chiral 1,1,1-trifluoro-3-mesitylpropan-2-ol.

Various asymmetric reduction methods can be employed to achieve high enantioselectivity. These include the use of chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst), or catalytic hydrogenation using chiral metal complexes (e.g., ruthenium or rhodium complexes with chiral ligands). Biocatalysis, utilizing enzymes such as ketoreductases, also presents a powerful and environmentally friendly approach for the asymmetric reduction of prochiral ketones to chiral alcohols with high enantiomeric excess. nih.gov

The resulting chiral alcohol is a valuable intermediate for the synthesis of other chiral molecules. The hydroxyl group can be further functionalized, for example, by conversion to a leaving group followed by nucleophilic substitution, allowing for the introduction of a variety of substituents with retention or inversion of configuration at the stereocenter.

Beyond reduction, asymmetric additions to the carbonyl group can also lead to the formation of chiral derivatives. For instance, the use of chiral organometallic reagents or the application of chiral catalysts in reactions such as aldol (B89426) or Henry reactions would result in the formation of new carbon-carbon bonds and the creation of a stereogenic center. The development of catalytic enantioselective methods for preparing α-trifluoromethyl amines is also an area of active research. nih.gov

Reactions Leading to Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry, and the incorporation of fluorine atoms into these scaffolds can significantly enhance their biological activity. This compound can serve as a valuable precursor for the synthesis of a variety of fluorine-containing heterocyclic systems. These reactions typically involve the condensation of the trifluoromethyl ketone with a dinucleophilic reagent.

For example, reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyrazoles. Similarly, condensation with hydroxylamine (B1172632) can yield isoxazoles, while reaction with amidines or guanidine (B92328) can produce pyrimidines. The general scheme for these reactions involves the initial formation of an imine or a related intermediate at the carbonyl group, followed by an intramolecular cyclization and dehydration to afford the aromatic heterocyclic ring.

The reactivity of the carbonyl group in this compound is enhanced by the adjacent trifluoromethyl group, which makes the carbonyl carbon more electrophilic. This facilitates the initial nucleophilic attack by the dinucleophile. The specific reaction conditions, such as the choice of solvent and catalyst (acidic or basic), can influence the reaction pathway and the yield of the desired heterocyclic product. The synthesis of fluorinated and fluoroalkylated heterocycles is an important area of organic synthesis. nih.gov

Table 1: Potential Heterocyclic Compounds from this compound

| Dinucleophile | Resulting Heterocycle |

| Hydrazine (H₂NNH₂) | Pyrazole |

| Hydroxylamine (H₂NOH) | Isoxazole |

| Urea (H₂NCONH₂) | Pyrimidine |

| Thiourea (H₂NCSNH₂) | Thiopyrimidine |

| 1,2-Diaminobenzene | Benzodiazepine |

Transformations to Alcohols and Amines

The conversion of the carbonyl group in this compound to an alcohol or an amine represents a fundamental and highly useful set of transformations.

Reduction to Alcohols:

The reduction of the ketone to the corresponding secondary alcohol, 1,1,1-trifluoro-3-mesitylpropan-2-ol, can be readily achieved using a variety of reducing agents. For a straightforward, non-stereoselective reduction, common hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective. The reaction is typically carried out in an alcoholic or ethereal solvent.

Table 2: Common Reducing Agents for Ketone to Alcohol Transformation

| Reagent | Solvent | Conditions |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room Temperature |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 °C to Room Temperature |

Conversion to Amines:

The transformation of this compound into the corresponding amine can be accomplished through reductive amination. wikipedia.orglibretexts.org This one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the ketone with an amine (such as ammonia (B1221849) for a primary amine, or a primary amine for a secondary amine), followed by in-situ reduction. organic-chemistry.org

Commonly used reducing agents for this process include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. masterorganicchemistry.com The choice of the amine reactant determines the nature of the final amine product. For example, reaction with ammonia will yield the primary amine, 1,1,1-trifluoro-3-mesitylpropan-2-amine. Using a primary amine like methylamine (B109427) will result in the formation of the corresponding secondary amine.

This transformation is particularly valuable for the synthesis of biologically active compounds, as the amine functional group is a key pharmacophore in many drug molecules. The presence of the trifluoromethyl group adjacent to the newly formed amino group can impart unique properties to the resulting amine.

Applications in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate

1,1,1-Trifluoro-3-mesitylpropan-2-one is a highly valuable intermediate due to the reactivity of its ketone functional group, which is activated by the strongly electron-withdrawing trifluoromethyl group. This activation facilitates a wide range of chemical transformations, allowing for the synthesis of diverse fluorine-containing compounds. The carbonyl carbon is highly electrophilic, making it susceptible to attack by various nucleophiles.

Key synthetic transformations include:

Reduction: The ketone can be readily reduced to the corresponding secondary alcohol, 1,1,1-trifluoro-3-mesitylpropan-2-ol. This transformation can be achieved using various reducing agents, such as lithium aluminium hydride or sodium borohydride (B1222165), often yielding the alcohol in high purity. chemicalbook.com This alcohol is itself a chiral building block for further synthesis.

Nucleophilic Addition: The carbonyl group undergoes addition reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols. This allows for the construction of more complex carbon skeletons with a trifluoromethyl- and hydroxyl-bearing stereocenter.

Wittig and Related Reactions: Olefination reactions can be employed to convert the carbonyl group into a double bond, providing access to trifluoromethyl-substituted alkenes.

Formation of Heterocycles: The ketone can serve as a key precursor for the synthesis of various heterocyclic structures, such as pyrazoles, by condensation with hydrazine (B178648) derivatives.

The table below summarizes some of the key synthetic transformations where this compound can act as a versatile intermediate.

| Reaction Type | Reagent(s) | Product Functional Group | Significance |

|---|---|---|---|

| Reduction | LiAlH₄ or NaBH₄ | Secondary Alcohol | Creates a chiral center; precursor for esters, ethers. |

| Grignard Reaction | R-MgBr | Tertiary Alcohol | Carbon-carbon bond formation; increases molecular complexity. |

| Wittig Reaction | Ph₃P=CHR | Alkene | Synthesis of trifluoromethylated olefins. |

| Condensation | Hydrazine (H₂NNH₂) | Pyrazole (Heterocycle) | Access to important nitrogen-containing ring systems. |

Precursor for Complex Molecular Architectures

The unique structural features of this compound—the potent trifluoromethyl group and the bulky, sterically demanding mesityl (2,4,6-trimethylphenyl) group—make it an excellent starting material for constructing intricate molecular architectures. These complex molecules are of significant interest in pharmaceutical and agrochemical research.

The trifluoromethyl group is a key component in numerous FDA-approved drugs, where it enhances efficacy and pharmacokinetic profiles. mdpi.com Molecules derived from this ketone can be used to build larger systems, such as polycyclic compounds or macrocycles. For example, the reactivity of the ketone allows it to be incorporated into multi-step syntheses to generate complex scaffolds. One area of application is in the synthesis of trifluoromethylated cyclopropanes, which are motifs of growing interest in medicinal chemistry. organic-chemistry.orgresearchgate.net The steric hindrance provided by the mesityl group can also be exploited to direct the stereochemical outcome of reactions, enabling the diastereoselective or enantioselective synthesis of complex target molecules.

The following table illustrates potential complex structures that can be accessed using trifluoromethyl ketones as precursors.

| Molecular Architecture | Synthetic Approach | Potential Application Area |

|---|---|---|

| Trifluoromethyl-substituted Cyclopropanes | Simmons-Smith or other cyclopropanation reactions on derived alkenes. | Medicinal Chemistry (metabolic blockers). organic-chemistry.org |

| Chiral Fluoroalcohols and Derivatives | Asymmetric reduction of the ketone. | Chiral auxiliaries, building blocks for pharmaceuticals. guidechem.com |

| Polycyclic Aromatic Systems | Friedel-Crafts type reactions followed by cyclization. | Materials Science (organic electronics). |

| Complex Heterocycles | Multi-component reactions involving the ketone. | Drug Discovery (scaffold diversity). |

Applications in Catalysis (Ligand Synthesis, Substrate for Catalytic Reactions)

This compound plays a dual role in the field of catalysis: as a building block for specialized ligands and as a substrate for catalytic transformations.

Ligand Synthesis: The ketone can be chemically modified to produce ligands for transition metal catalysis. For instance, condensation with primary amines leads to the formation of Schiff base ligands. These ligands, containing both nitrogen and oxygen donor atoms, can chelate to metal centers to form stable complexes. mdpi.comnih.gov The electronic properties of these ligands can be fine-tuned by the trifluoromethyl group, while the bulky mesityl group can create a specific steric environment around the metal center, influencing the selectivity and activity of the catalyst. Such ligands have been used in various catalytic processes, including oxidation, reduction, and carbon-carbon bond-forming reactions. mdpi.com Another important class of ligands, N-heterocyclic carbenes (NHCs) derived from triazoles, have also shown great versatility in catalysis. nih.govresearchgate.net The synthesis of these ligands can potentially start from ketone precursors.

Substrate for Catalytic Reactions: The compound itself is an excellent substrate for a variety of catalytic reactions. Of particular importance is the asymmetric catalytic reduction of the ketone to produce chiral 1,1,1-trifluoro-3-mesitylpropan-2-ol. This enantiomerically enriched alcohol is a highly valuable building block for the synthesis of chiral drugs and materials. guidechem.com Various transition metal catalysts, often featuring chiral ligands, are employed to achieve high enantioselectivity in these reductions. Additionally, the ketone can be a substrate in catalytic C-C bond-forming reactions, such as aldol (B89426) or Mannich reactions, providing access to more complex fluorinated molecules with high stereocontrol.

The table below highlights the compound's roles in catalysis.

| Role in Catalysis | Example Reaction | Catalyst/Reagent Type | Significance |

|---|---|---|---|

| Ligand Precursor | Condensation with a diamine | Forms Schiff Base Ligands | Creates catalysts with unique steric/electronic properties. nih.gov |

| Substrate | Asymmetric Hydrogenation | Chiral Ruthenium or Rhodium Complexes | Produces enantiopure chiral fluoroalcohols. mdpi.com |

| Substrate | Catalytic Hydrosilylation | Iron or Rhodium Complexes | Alternative method for ketone reduction. nih.gov |

| Substrate | Asymmetric Aldol Reaction | Chiral Lewis Acid or Organocatalyst | Stereoselective C-C bond formation. |

Contribution to Fluorine Chemistry Research

The study of compounds like this compound is pivotal for the advancement of fluorine chemistry. This field focuses on developing new methods for the introduction of fluorine into organic molecules and understanding the properties of the resulting compounds. Trifluoromethyl ketones are ideal model systems for developing and testing new synthetic methodologies. nih.govbeilstein-journals.org

This compound contributes to fluorine chemistry research in several ways:

Method Development: It serves as a benchmark substrate for new trifluoromethylation reactions, allowing researchers to evaluate the efficiency, scope, and mechanism of novel reagents and catalysts.

Mechanistic Studies: The well-defined structure of this compound facilitates the study of reaction mechanisms. Understanding how the trifluoromethyl and mesityl groups influence reaction pathways provides fundamental insights that can be applied to the synthesis of other complex fluorinated molecules.

Exploring Chemical Properties: As a readily accessible trifluoromethyl ketone, it allows for systematic investigation into the physical and chemical properties imparted by the CF₃ group. This includes studying its effects on acidity of adjacent protons, reaction kinetics, and intermolecular interactions, such as hydrogen bonding. mdpi.com

The development of straightforward and cost-effective methods for synthesizing trifluoromethyl ketones and their derivatives remains a significant goal in the pharmaceutical and agrochemical industries. nih.gov Research involving this compound directly contributes to this goal by expanding the synthetic toolkit available to chemists and deepening the fundamental understanding of organofluorine chemistry.

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, specific structural features, such as the connectivity and chemical environment of atoms, can be determined. For 1,1,1-Trifluoro-3-mesitylpropan-2-one, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are all employed to provide a complete structural picture.

¹H NMR Spectroscopy Methodologies

Proton (¹H) NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. The spectrum for this compound, typically recorded in a deuterated solvent like chloroform (CDCl₃), reveals distinct signals corresponding to the different proton environments. The mesityl group presents a singlet for the two aromatic protons and two separate singlets for the six ortho-methyl protons and the three para-methyl protons. The methylene (B1212753) (CH₂) protons adjacent to the carbonyl and mesityl groups appear as a singlet. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, tetramethylsilane (TMS).

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| Aromatic (Ar-H) | 6.86 | Singlet | 2H |

| Methylene (-CH₂-) | 4.09 | Singlet | 2H |

| para-Methyl (-CH₃) | 2.29 | Singlet | 3H |

| ortho-Methyl (-CH₃) | 2.20 | Singlet | 6H |

This interactive table summarizes the ¹H NMR spectral data for this compound.

¹³C NMR Spectroscopy Methodologies

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are often acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. In the spectrum of this compound, signals for the carbonyl carbon, the trifluoromethylated carbon, the methylene carbon, and the distinct carbons of the mesityl ring are observed. The carbon of the trifluoromethyl group (CF₃) appears as a quartet due to coupling with the three fluorine atoms.

| Carbon Assignment | Chemical Shift (δ) in ppm | Multiplicity (Coupling with ¹⁹F) | Coupling Constant (J) in Hz |

| Carbonyl (C=O) | 192.6 | Quartet | 35.4 |

| Aromatic (Ar-C, quaternary) | 138.8 | - | - |

| Aromatic (Ar-C, quaternary) | 137.2 | - | - |

| Aromatic (Ar-C, quaternary) | 129.5 | - | - |

| Aromatic (Ar-CH) | 129.4 | - | - |

| Trifluoromethyl (-CF₃) | 116.3 | Quartet | 291.5 |

| Methylene (-CH₂) | 48.0 | - | - |

| para-Methyl (-CH₃) | 21.2 | - | - |

| ortho-Methyl (-CH₃) | 20.0 | - | - |

This interactive table summarizes the ¹³C NMR spectral data for this compound.

¹⁹F NMR Spectroscopy Methodologies

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. huji.ac.il Given the wide range of chemical shifts in ¹⁹F NMR, it is an excellent tool for identifying the electronic environment of fluorine atoms. huji.ac.il For this compound, the three fluorine atoms of the trifluoromethyl group are chemically equivalent and thus produce a single signal. This signal appears as a singlet in a proton-decoupled spectrum. The chemical shift is typically referenced against an external standard like CFCl₃.

| Fluorine Assignment | Chemical Shift (δ) in ppm | Multiplicity |

| Trifluoromethyl (-CF₃) | -79.3 | Singlet |

This interactive table summarizes the ¹⁹F NMR spectral data for this compound.

Mass Spectrometry (MS) Methodologies for Compound Identification and Purity

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental formula of a compound, thereby confirming its identity and purity.

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million of the theoretical mass. This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS is used to confirm its composition of C₁₂H₁₃F₃O. The analysis is typically performed using a soft ionization technique, such as electrospray ionization (ESI), which minimizes fragmentation and allows for the detection of the protonated molecular ion, [M+H]⁺.

| Ion | Calculated Exact Mass | Found Exact Mass |

| [C₁₂H₁₄F₃O]⁺ ([M+H]⁺) | 231.0991 | 231.0992 |

This interactive table presents the High-Resolution Mass Spectrometry (HRMS) data for this compound.

Infrared (IR) and Raman Spectroscopy Methodologies for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound displays several characteristic absorption bands. A strong, sharp peak corresponding to the stretching of the carbonyl (C=O) group is a prominent feature. Additionally, strong absorptions are observed for the C-F bonds of the trifluoromethyl group, as well as bands associated with the C-H and C=C bonds of the mesityl ring.

While Raman spectroscopy also provides information about molecular vibrations, it is based on the inelastic scattering of light and provides complementary information to IR, particularly for non-polar bonds. nist.gov Specific Raman data for this compound is not detailed in available research.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 2925 |

| Ketone C=O | Stretching | 1761 |

| Aromatic C=C | Stretching | 1614 |

| C-F | Stretching | 1163 |

This interactive table summarizes the key Infrared (IR) absorption bands for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for the absolute determination of the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, thereby unequivocally establishing the molecular conformation in the solid state. For a compound like this compound, obtaining single crystals of suitable quality is a prerequisite for X-ray diffraction analysis.

Table 1: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₂H₁₃F₃O |

| Formula Weight | 230.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 12.456(5) |

| c (Å) | 9.876(3) |

| α (°) | 90 |

| β (°) | 105.12(2) |

| γ (°) | 90 |

| Volume (ų) | 1201.5(8) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.272 |

| Absorption Coefficient (mm⁻¹) | 0.112 |

| F(000) | 480 |

Note: This data is representative and not experimentally determined for the specified compound.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are fundamental for the separation, purification, and assessment of the purity of organic compounds. The choice of technique depends on the scale of the separation and the properties of the compound.

Thin-Layer Chromatography (TLC) is a rapid and convenient analytical technique used to monitor the progress of reactions, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. For the analysis of trifluoromethyl ketones, silica gel plates (e.g., Merck silica-gel 60-F254) are commonly employed as the stationary phase beilstein-journals.org.

The separation is based on the differential partitioning of the components of a mixture between the stationary phase and a liquid mobile phase. The choice of the mobile phase is critical and is typically a mixture of a non-polar solvent (like n-hexane) and a more polar solvent (like diethyl ether or dichloromethane) beilstein-journals.org. The polarity of the mobile phase is adjusted to achieve optimal separation, which is visualized under UV light or by using a staining agent. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system.

Table 2: Representative TLC Conditions for Trifluoromethyl Ketones

| Stationary Phase | Mobile Phase (v/v) | Visualization | Expected Rf Range |

|---|---|---|---|

| Silica Gel 60 F₂₅₄ | n-Hexane / Diethyl Ether (9:1) | UV (254 nm) | 0.3 - 0.5 |

| Silica Gel 60 F₂₅₄ | n-Hexane / Dichloromethane (4:1) | UV (254 nm) | 0.4 - 0.6 |

Note: Rf values are indicative and can vary based on specific experimental conditions.

For the preparative purification of this compound, column chromatography is the method of choice. This technique operates on the same principles as TLC but on a larger scale. A glass column is packed with a stationary phase, typically silica gel (e.g., silica-gel 60N, 40–50 μm particle size), and the crude product is loaded onto the top of the column beilstein-journals.org.

The mobile phase, determined from prior TLC analysis, is passed through the column, and the separated components are collected in fractions as they elute. The composition of the eluent can be kept constant (isocratic elution) or gradually changed (gradient elution) to improve separation. The purity of the collected fractions is then assessed by TLC.

Table 3: General Column Chromatography Parameters for Purification of Trifluoromethyl Ketones

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (40-50 μm) |

| Mobile Phase | Gradients of n-Hexane and Diethyl Ether or Dichloromethane |

| Elution Mode | Isocratic or Gradient |

| Monitoring | Thin-Layer Chromatography (TLC) |

Note: The specific solvent gradient would be optimized based on the TLC analysis of the crude mixture.

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds without decomposition. For a compound like this compound, GC can be used to assess its purity and, when coupled with a mass spectrometer (GC-MS), to confirm its molecular weight and fragmentation pattern.

In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the partitioning of the analyte between a gaseous mobile phase (typically an inert gas like helium or nitrogen) and a liquid or solid stationary phase coated on the inside of the column. The time it takes for a compound to travel through the column to the detector is known as the retention time, which is a characteristic of the compound under a specific set of experimental conditions.

Table 4: Illustrative Gas Chromatography Conditions for Analysis of Aryl Trifluoromethyl Ketones

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Note: These conditions are exemplary and would require optimization for the specific analyte.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and sensitive technique for the separation, identification, and quantification of a wide range of compounds. It is particularly useful for compounds that are not sufficiently volatile or are thermally labile for GC analysis. For this compound, HPLC can be employed for purity assessment and quantitative analysis.

In HPLC, a liquid solvent (mobile phase) containing the sample is pumped at high pressure through a column packed with a solid adsorbent material (stationary phase). The separation is based on the differential interactions of the analyte with the stationary and mobile phases. Reversed-phase HPLC, using a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol), is a common mode used for the analysis of moderately polar organic compounds.

Table 5: Representative High-Performance Liquid Chromatography Conditions

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile / Water gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV-Vis Detector (e.g., at 254 nm) |

Note: The specific gradient and detection wavelength would be optimized based on the compound's properties.

Theoretical and Computational Chemistry Studies

Structure-Reactivity Relationship Investigations

Further experimental and computational research is required to elucidate the specific theoretical and chemical properties of 1,1,1-Trifluoro-3-mesitylpropan-2-one.

Historical Context and Future Directions in Research

Evolution of Research on Trifluoromethyl Ketones

The study of trifluoromethyl ketones (TFMKs) has evolved significantly since the initial exploration of organofluorine chemistry. These compounds, characterized by a trifluoromethyl group (–CF₃) adjacent to a carbonyl moiety, possess unique electronic properties that set them apart from their non-fluorinated analogues. The strong electron-withdrawing nature of the –CF₃ group renders the carbonyl carbon highly electrophilic, a feature that has become central to their diverse applications. mdpi.com

Initially, research focused on the fundamental synthesis and characterization of TFMKs. Early methods were often harsh and limited in scope. However, the growing interest in fluorinated molecules within medicinal and agricultural chemistry spurred the development of more sophisticated and milder synthetic routes. beilstein-journals.orgresearchgate.net A significant milestone in TFMK research was the recognition of their potential as enzyme inhibitors. The electrophilic carbonyl carbon readily undergoes nucleophilic attack by amino acid residues, such as serine or cysteine, in the active sites of enzymes. This interaction can lead to the formation of stable, yet often reversible, tetrahedral intermediates (hemiketals or hemithioketals), mimicking the transition state of substrate hydrolysis. nih.govnih.gov This property established TFMKs as a valuable "warhead" for designing potent and selective inhibitors for various enzyme classes, particularly serine and cysteine proteases. nih.govmdpi.com

Further research elucidated the role of TFMKs as bioisosteres for carboxylic acids and amides, where the trifluoromethyl ketone hydrate (B1144303) can mimic the tetrahedral intermediate of amide or ester hydrolysis. beilstein-journals.org This bioisosteric relationship allows for the modification of parent molecules to enhance properties like metabolic stability, lipophilicity, and cell membrane permeability, which are crucial for drug design. mdpi.com The evolution of synthetic methods, from classical approaches to modern techniques involving photoredox catalysis and the use of economical trifluoromethyl sources like fluoroform (HCF₃), has made a wider array of complex TFMKs accessible for study. beilstein-journals.orgresearchgate.net This has broadened their application from simple inhibitors to key intermediates in the synthesis of complex fluorinated pharmaceuticals and agrochemicals. beilstein-journals.org

Table 1: Key Milestones in Trifluoromethyl Ketone (TFMK) Research

| Decade/Era | Key Developments | Significance |

|---|---|---|

| Mid-20th Century | Initial synthesis and basic characterization of simple TFMKs. | Laid the groundwork for organofluorine chemistry. |

| 1970s-1980s | Recognition of TFMKs as potent inhibitors of serine proteases (e.g., elastase, chymotrypsin). nih.gov | Established the "transition-state mimic" concept for TFMK-based inhibitors. |

| 1990s | TFMKs explored as bioisosteres for carboxylic acids and amides in medicinal chemistry. beilstein-journals.org | Broadened the scope of TFMKs in drug design beyond protease inhibition. |

| 2000s | Development of more versatile and milder synthetic methods, including asymmetric syntheses. | Increased accessibility to a wider range of structurally diverse and chiral TFMKs. |

| 2010s-Present | Emergence of novel trifluoromethylation reagents and catalytic methods (e.g., photoredox catalysis, use of HCF₃). beilstein-journals.orgresearchgate.net | Improved the efficiency, safety, and cost-effectiveness of TFMK synthesis, enabling broader industrial and academic application. |

Current Challenges in the Synthesis and Application of Fluorinated Ketones

Despite significant progress, the synthesis and application of fluorinated ketones, including TFMKs, continue to present notable challenges for chemists. A primary hurdle lies in the selective and efficient introduction of fluorine or fluoroalkyl groups into organic molecules.

Synthetic Challenges:

Reagent Cost and Safety: Many traditional fluorinating and trifluoromethylating reagents are expensive, toxic, or difficult to handle. For instance, early methods often relied on harsh and hazardous reagents, limiting their practicality on a large scale. While modern reagents have improved safety profiles, cost can remain a significant barrier for industrial applications. mdpi.com

Substrate Scope and Functional Group Tolerance: Achieving high yields and selectivity across a broad range of substrates remains a challenge. Many synthetic protocols are sensitive to steric hindrance or the presence of other functional groups in the starting material, which can lead to undesired side reactions or decomposition. beilstein-journals.orgresearchgate.net For example, the direct trifluoromethylation of enolizable esters to form TFMKs can be problematic. beilstein-journals.org

Control of Regio- and Stereoselectivity: For complex molecules, precisely controlling the position of fluorination (regioselectivity) and the three-dimensional arrangement of atoms (stereoselectivity) is often difficult. The development of catalytic asymmetric methods for synthesizing chiral fluorinated ketones is an active area of research but achieving high enantioselectivity can be challenging.

Atom Economy: The development of synthetic routes that are "atom-economical"—maximizing the incorporation of atoms from the reagents into the final product—is an ongoing goal. Using sources like fluoroform (HCF₃), an industrial byproduct, for trifluoromethylation is a step in this direction, but often requires carefully optimized conditions. beilstein-journals.org

Application Challenges:

Metabolic Stability: While the carbon-fluorine bond is exceptionally strong and generally enhances metabolic stability, the high electrophilicity of the ketone group in TFMKs can lead to off-target reactions or rapid formation of stable hydrates, which may affect the compound's pharmacokinetic profile and bioavailability.

Balancing Reactivity and Selectivity: In the context of enzyme inhibition, a key challenge is to design fluorinated ketones that are reactive enough to covalently bind to the desired target but selective enough to avoid reacting with other biological nucleophiles, which could lead to toxicity. nih.gov

Steric and Electronic Tuning: The biological effect of a fluorinated ketone is highly sensitive to subtle changes in its structure. The steric bulk and electronic properties of the substituents near the ketone moiety can dramatically alter binding affinity and inhibitory potency, making precise molecular design critical but challenging. nih.gov

Table 2: Comparison of Selected Trifluoromethylation Approaches

| Method | CF₃ Source Example | Advantages | Disadvantages |

|---|---|---|---|

| Nucleophilic | Ruppert-Prakash Reagent (TMSCF₃) | Well-established, commercially available, good for many carbonyl compounds. | Stoichiometric use of silicon reagent, requires activation (e.g., with fluoride). |

| Nucleophilic | Fluoroform (HCF₃) | Highly atom-economical, low cost of raw material. beilstein-journals.org | Requires strong bases and carefully controlled, often cryogenic, conditions; CF₃⁻ anion is unstable. beilstein-journals.orgresearchgate.net |

| Electrophilic | Togni's Reagents | Bench-stable solids, broad substrate scope, tolerant of many functional groups. | Relatively expensive, stoichiometric use. |

| Radical | Langlois' Reagent (CF₃SO₂Na) | Inexpensive, readily available, useful in photoredox catalysis. | Can require specific initiators or catalysts, may lack selectivity in complex systems. |

Emerging Trends and Opportunities for 1,1,1-Trifluoro-3-mesitylpropan-2-one Research

While extensive research has focused on the broader class of trifluoromethyl ketones, dedicated studies on This compound are not widely present in the current literature. This suggests that the compound is primarily utilized as a synthetic intermediate or building block rather than a final product with a well-characterized application. However, its unique structure—combining the reactive trifluoromethyl ketone moiety with a sterically demanding mesityl (2,4,6-trimethylphenyl) group—points toward several promising avenues for future research.

Emerging Trends and Research Opportunities:

Asymmetric Synthesis and Catalysis: The most significant opportunity for this compound lies in its potential use in stereoselective transformations. The bulky mesityl group can act as a powerful steric directing group.

Asymmetric Reductions: The reduction of the ketone in this compound would generate a chiral trifluoromethyl alcohol. The steric hindrance from the mesityl group could allow for high diastereoselectivity or enantioselectivity when using chiral catalysts, providing access to valuable chiral building blocks.

Substrate for Chiral Lewis Acids: The oxygen atom of the carbonyl group can coordinate to Lewis acids. The mesityl group could influence the binding of chiral catalysts, enabling its use as a substrate in developing new asymmetric reactions like aldol (B89426) or Michael additions at the α-position.

Probing Steric Effects in Enzyme Active Sites: As an enzyme inhibitor, the mesityl group would serve as a large, rigid hydrophobic substituent.

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of known inhibitors where a smaller phenyl or alkyl group is replaced by the mesityl group could provide valuable insights into the size and shape of an enzyme's active site. This can help determine the tolerance for bulky substituents and guide the design of more selective inhibitors. nih.gov The steric clash between the mesityl group and neighboring residues could override the intrinsic reactivity of the TFMK warhead, a factor crucial for inhibitor design. nih.gov

Precursor for Novel Heterocyclic Compounds: The trifluoromethyl ketone functionality is a versatile handle for constructing complex molecular scaffolds.

Cyclization Reactions: The compound could serve as a precursor for synthesizing novel mesityl-substituted, trifluoromethyl-containing heterocycles (e.g., pyrazoles, isoxazoles, or pyridines) through condensation reactions with dinucleophiles. These resulting structures could be screened for biological activity.

Mechanistic Studies in Organometallic Chemistry: The distinct steric and electronic features of this compound make it an interesting substrate for studying reaction mechanisms. For instance, its reaction with organometallic reagents could shed light on the interplay between steric hindrance from the mesityl group and the electronic pull of the trifluoromethyl group in addition reactions.

Table 3: Potential Research Directions for this compound

| Research Area | Objective | Potential Outcome |

|---|---|---|

| Asymmetric Catalysis | Enantioselective reduction of the ketone. | Synthesis of chiral 1,1,1-Trifluoro-3-mesitylpropan-2-ol, a valuable fluorinated building block. |

| Medicinal Chemistry | Use as a tool compound in SAR studies for protease or esterase inhibitors. | Elucidation of steric tolerance in enzyme active sites to guide rational drug design. nih.gov |

| Synthetic Methodology | Development of novel cyclization reactions using this ketone as a precursor. | Access to new classes of trifluoromethyl- and mesityl-substituted heterocyclic compounds for biological screening. |

| Physical Organic Chemistry | Study of nucleophilic addition reactions to the carbonyl group. | Quantitative data on how the bulky mesityl group sterically shields the electrophilic carbonyl carbon. |

Q & A

Q. What are the standard synthetic routes for 1,1,1-trifluoro-3-mesitylpropan-2-one, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The compound is typically synthesized via a Claisen-Schmidt condensation between mesityl aldehyde and 1,1,1-trifluoroacetone under alkaline conditions (e.g., NaOH in ethanol). Key parameters include:

- Solvent selection : Ethanol or methanol is preferred for solubility and reaction kinetics .

- Temperature : Heating to 60–80°C improves reaction rate but requires monitoring for side products (e.g., aldol byproducts).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization is used to isolate the product. For reproducibility, ensure stoichiometric equivalence of reagents and inert atmosphere to prevent oxidation .

Q. How can spectroscopic techniques (NMR, MS) reliably characterize this compound?

- Methodological Answer :

- ¹H NMR : The mesityl group’s aromatic protons appear as a singlet (δ 6.7–6.9 ppm). The trifluoromethyl (CF₃) group is silent in ¹H NMR but detectable via ¹⁹F NMR (δ -60 to -70 ppm) .

- ¹³C NMR : The carbonyl carbon (C=O) resonates at ~190–200 ppm, while CF₃ appears as a quartet (¹JCF ≈ 280 Hz) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 245.1 (calculated for C₁₃H₁₃F₃O). Fragmentation patterns confirm loss of CO (28 amu) or CF₃ (69 amu) .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and a lab coat. Avoid inhalation; work in a fume hood.

- Storage : Store in airtight containers away from light and moisture. The compound may decompose exothermically upon prolonged exposure to air .

- Waste Disposal : Neutralize with aqueous sodium bicarbonate before disposal as halogenated waste .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-deficient carbonyl group’s interaction with nucleophiles. Key steps:

- Optimize the molecular geometry to identify electrophilic sites (LUMO maps highlight the carbonyl carbon).

- Calculate activation energies for nucleophilic attack (e.g., Grignard reagents) to predict regioselectivity .

- Validate predictions with experimental kinetic studies (e.g., monitoring reaction progress via IR spectroscopy) .

Q. What strategies resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer : Discrepancies in enzyme inhibition data (e.g., IC₅₀ values) may arise from:

- Assay conditions : Standardize buffer pH, temperature, and co-solvent (DMSO) concentration .

- Protein purity : Use SDS-PAGE to confirm enzyme integrity (>95% purity).

- Control experiments : Include positive controls (e.g., known inhibitors) and validate via orthogonal assays (e.g., SPR for binding affinity vs. fluorometric activity assays) .

Q. How does the trifluoromethyl group influence the compound’s crystallographic packing, and what challenges arise in X-ray structure determination?

- Methodological Answer : The CF₃ group introduces disorder in crystal lattices due to rotational flexibility. Mitigation strategies:

- Crystallization : Use slow vapor diffusion with dichloromethane/hexane to grow high-quality single crystals.

- Refinement : Apply SHELXL’s rigid-bond and similarity restraints to model CF₃ disorder. High-resolution data (≤0.8 Å) improves refinement accuracy .

- Validation : Check ADDSYM in PLATON to detect missed symmetry elements caused by disorder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.